N-(2-Ethoxy-4-nitrophenyl)dibenzylamine
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Overview
Description
N-(2-Ethoxy-4-nitrophenyl)dibenzylamine is an organic compound with the molecular formula C22H22N2O3 It is characterized by the presence of an ethoxy group, a nitro group, and a dibenzylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethoxy-4-nitrophenyl)dibenzylamine typically involves the reaction of 2-ethoxy-4-nitroaniline with dibenzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethoxy-4-nitrophenyl)dibenzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-Ethoxy-4-nitrophenyl)dibenzylamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Ethoxy-4-nitrophenyl)dibenzylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Ethoxy-4-nitrophenyl)-N-(phenylmethyl)benzenemethanamine
- N-(2-Methoxy-4-nitrophenyl)dibenzylamine
- N-(2-Ethoxy-4-aminophenyl)dibenzylamine
Uniqueness
N-(2-Ethoxy-4-nitrophenyl)dibenzylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-(2-Ethoxy-4-nitrophenyl)dibenzylamine is a compound with significant potential in medicinal chemistry, particularly due to its biological activity. This article explores its biological effects, mechanisms of action, and relevant research findings.
This compound has the following chemical structure:
- Molecular Formula: C22H22N2O3
- CAS Number: 85896-64-0
- Molecular Weight: 350.43 g/mol
The compound features an ethoxy group and a nitrophenyl moiety, which contribute to its unique chemical reactivity and biological properties. Its structural characteristics allow it to engage in various chemical reactions, including oxidation, reduction, and substitution, which can affect its biological activity .
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules, such as enzymes and receptors. This interaction can modulate enzymatic activities and signal transduction pathways, leading to various physiological effects. For instance, it has been suggested that the compound may inhibit protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes treatment, enhancing insulin signaling pathways .
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties. In vitro tests have shown that this compound can inhibit the growth of various bacterial strains, demonstrating moderate to good antibacterial activity compared to standard drugs . The mechanism underlying this activity may involve interference with bacterial cell wall synthesis or disruption of cellular functions.
Anticancer Properties
Research has also highlighted the potential anticancer effects of this compound. In cell viability assays against several cancer cell lines (e.g., HepG-2 and HCT-116), the compound exhibited significant cytotoxicity, suggesting its potential as an anticancer agent . The presence of the nitro group is believed to enhance its ability to induce apoptosis in cancer cells through oxidative stress mechanisms.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
N-(2-Ethoxy-4-nitrophenyl)-N-(phenylmethyl)benzenemethanamine | Structure | Moderate antibacterial activity |
N-(2-Methoxy-4-nitrophenyl)dibenzylamine | Structure | Anticancer properties |
N-(2-Ethoxy-4-aminophenyl)dibenzylamine | Structure | Enhanced insulin sensitivity |
This table illustrates that while there are similarities in structure, the biological activities can vary significantly based on functional group modifications.
Case Studies and Research Findings
- Inhibition of PTP1B : A study focusing on analogs of this compound revealed that certain derivatives exhibit high inhibitory activity against PTP1B (IC50 = 0.07 μM), indicating their potential as therapeutic agents for diabetes .
- Antimicrobial Studies : In a series of antimicrobial tests, this compound showed promising results against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial therapies .
- Cytotoxicity in Cancer Cells : Experimental data demonstrated that the compound could induce significant cytotoxic effects in various cancer cell lines, potentially through mechanisms involving apoptosis induction and oxidative stress .
Properties
CAS No. |
85896-09-9 |
---|---|
Molecular Formula |
C22H22N2O3 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N,N-dibenzyl-2-ethoxy-4-nitroaniline |
InChI |
InChI=1S/C22H22N2O3/c1-2-27-22-15-20(24(25)26)13-14-21(22)23(16-18-9-5-3-6-10-18)17-19-11-7-4-8-12-19/h3-15H,2,16-17H2,1H3 |
InChI Key |
KUUVJVCDGHFMMI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)[N+](=O)[O-])N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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